molecular formula C11H17NO3 B2787015 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid CAS No. 1248227-28-2

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid

Cat. No.: B2787015
CAS No.: 1248227-28-2
M. Wt: 211.261
InChI Key: ORJDTMQBRRAQIR-UHFFFAOYSA-N
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Description

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a prop-2-enoyl group and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid typically involves the reaction of piperidine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a suitable reagent to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Acryloylpiperidin-4-yl)propanoic acid
  • 3-(1-But-2-enoylpiperidin-4-yl)propanoic acid
  • 3-(1-Prop-2-enoylpiperidin-4-yl)butanoic acid

Uniqueness

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of both a prop-2-enoyl group and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-10(13)12-7-5-9(6-8-12)3-4-11(14)15/h2,9H,1,3-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDTMQBRRAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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